molecular formula C19H27N3O2 B1667148 Ethyl 4-{[3-(dimethylamino)propyl]amino}-6,8-dimethylquinoline-3-carboxylate CAS No. 457937-39-2

Ethyl 4-{[3-(dimethylamino)propyl]amino}-6,8-dimethylquinoline-3-carboxylate

Cat. No. B1667148
M. Wt: 329.4 g/mol
InChI Key: DRDAFDJAYXZMJW-UHFFFAOYSA-N
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Description

BMH-9 is an inhibitor of RNA polymerase I. It acts by causing nucleolar stress and showing potent anticancer activity across many tumor types.

Scientific Research Applications

Antitumor Activity and Quantitative Structure-Activity Relationship

Ethyl 4-{[3-(dimethylamino)propyl]amino}-6,8-dimethylquinoline-3-carboxylate has been explored for its potential in antitumor activity. A study on amino-substituted dibenz[de,h]isoquinoline derivatives showed a strong dependence of antitumor potency on the position of substitution. Certain amino derivatives displayed higher potency than unsubstituted compounds, with notable implications for cancer treatment research (Sami et al., 1995).

Transformations in Chemical Synthesis

This compound undergoes various chemical transformations, leading to the synthesis of diverse derivatives. For instance, it has been used in the transformation into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, highlighting its versatility in chemical synthesis (Albreht et al., 2009).

Bioconjugation Reactions for Peptide Substrates

In the field of bioconjugation, this compound plays a crucial role. A systematic investigation of bioconjugation reactions involving carboxylated peptides and small proteins has been conducted, highlighting the efficiency of bioconjugation processes and the identification of side products (Totaro et al., 2016).

Synthesis and X-ray Crystallographic Study

Ethyl 4-{[3-(dimethylamino)propyl]amino}-6,8-dimethylquinoline-3-carboxylate has also been synthesized and evaluated for its structural properties using X-ray diffraction analysis. This approach has provided insights into the molecular conformation, which is crucial for understanding its interaction in various applications (Matiadis et al., 2013).

Structural Modification and Relationship with Antineoplastic Activity

Further studies on structural modifications have revealed the significance of specific side chains for antineoplastic activity, providing a deeper understanding of how molecular alterations can influence therapeutic potential (Zee-Cheng et al., 1979).

properties

CAS RN

457937-39-2

Product Name

Ethyl 4-{[3-(dimethylamino)propyl]amino}-6,8-dimethylquinoline-3-carboxylate

Molecular Formula

C19H27N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate

InChI

InChI=1S/C19H27N3O2/c1-6-24-19(23)16-12-21-17-14(3)10-13(2)11-15(17)18(16)20-8-7-9-22(4)5/h10-12H,6-9H2,1-5H3,(H,20,21)

InChI Key

DRDAFDJAYXZMJW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NCCCN(C)C

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NCCCN(C)C

Appearance

Solid powder

Other CAS RN

457937-39-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMH-9;  BMH 9;  BMH9; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-{[3-(dimethylamino)propyl]amino}-6,8-dimethylquinoline-3-carboxylate
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